

# investigating the chemical structure and properties of UCT943

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## Compound of Interest

Compound Name: **UCT943**

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## UCT943: A Preclinical Candidate for the Treatment of Malaria

An In-depth Technical Guide on the Chemical Structure, Properties, and Mechanism of Action of a Next-Generation PI4K Inhibitor

## Introduction

**UCT943** is a potent, next-generation antimalarial compound belonging to the 2-aminopyrazine class.<sup>[1]</sup> It is a preclinical candidate developed to improve upon the properties of the first-in-class Plasmodium phosphatidylinositol 4-kinase (PI4K) inhibitor, MMV048.<sup>[2]</sup> **UCT943** has demonstrated significant improvements in solubility and antiplasmodial potency across various stages of the parasite life cycle.<sup>[2]</sup> This compound exhibits potent activity against both drug-sensitive and multidrug-resistant strains of *Plasmodium falciparum* and *Plasmodium vivax*, suggesting a low risk of cross-resistance with existing antimalarials.<sup>[1]</sup> Its excellent in vitro antiplasmodial activity is complemented by high efficacy in mouse models of malaria.<sup>[2]</sup> **UCT943**'s mode of action, targeting the essential parasite enzyme PI4K, makes it a promising component for a single-exposure radical cure and prophylaxis (SERCaP) strategy to treat, prevent, and block the transmission of malaria.<sup>[1][3]</sup>

## Chemical Structure and Physicochemical Properties

**UCT943** was derived from the optimization of the 2-aminopyridine MMV048. The key structural modification was the incorporation of a piperazinylamide group on the phenyl ring at the 5-position of the 2-aminopyrazine scaffold, which led to improved aqueous solubility.[4][5]

Table 1: Physicochemical Properties of **UCT943**

Property	Value	Reference
Chemical Class	2-aminopyrazine	[1]
Aqueous Solubility (FaSSIF)	High	[4]
Passive Permeability	High	[1]
Developability Classification System (DCS)	Class I	[4]

## Biological Activity

**UCT943** is a highly potent inhibitor of Plasmodium PI4K, a crucial enzyme for parasite development across all life cycle stages.[1][4]

## In Vitro Activity

**UCT943** has demonstrated potent, nanomolar activity against various strains and life cycle stages of the malaria parasite.

Table 2: In Vitro Antiplasmodial Activity of **UCT943** (IC50 values)

Target	Strain/Stage	IC50 (nM)	Reference
P. falciparum	NF54 (drug-sensitive)	5.4	<a href="#">[1]</a>
P. falciparum	K1 (multidrug-resistant)	4.7	<a href="#">[1]</a>
P. falciparum	Clinical Isolates (Ivory Coast)	2 - 15	<a href="#">[4]</a>
P. falciparum	Clinical Isolates (Papua, Indonesia)	29 (median)	<a href="#">[1]</a>
P. vivax	Clinical Isolates (Papua, Indonesia)	14 (median)	<a href="#">[1]</a>
P. vivax PI4K (PvPI4K)	Enzyme Inhibition	23	<a href="#">[6]</a>
P. falciparum	Early-stage Gametocytes (I-III)	134	<a href="#">[6]</a>
P. falciparum	Late-stage Gametocytes (IV-V)	66	<a href="#">[6]</a>
P. berghei	Liver Stage Schizonts	0.92	<a href="#">[1]</a>
P. vivax	Liver Stage Schizonts	<100	<a href="#">[1]</a>
P. vivax	Hypnozoites	<100	<a href="#">[1]</a>
P. cynomolgi	Liver Stage Schizonts	<10	<a href="#">[1]</a>
P. cynomolgi	Hypnozoites	<10	<a href="#">[1]</a>

## In Vitro Selectivity and Cytotoxicity

**UCT943** exhibits high selectivity for the parasite PI4K enzyme over the human ortholog, which is critical for its safety profile.

Table 3: In Vitro Selectivity and Cytotoxicity of **UCT943**

Target	Cell Line/Enzyme	IC50/CC50 (µM)	Selectivity (fold)	Reference
Human PI4Kβ	Enzyme Inhibition	5.4	>200	[6]
L6 cells	Cytotoxicity	12	-	[6]
Chinese Hamster Ovarian (CHO) cells	Cytotoxicity	17	-	[6]
Vero cells	Cytotoxicity	113	-	[6]
HepG2 cells	Cytotoxicity	13	-	[6]

## In Vivo Efficacy

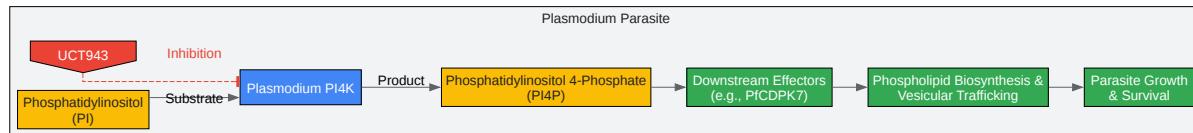
The potent in vitro activity of **UCT943** translates to significant efficacy in animal models of malaria.

Table 4: In Vivo Efficacy of **UCT943**

Model	Parameter	Value (mg/kg)	Reference
P. berghei mouse model	ED90	1.0	[5]
P. falciparum NSG mouse model	ED90	0.25	[5]

## Mechanism of Action and Signaling Pathway

**UCT943** exerts its antimalarial effect by inhibiting Plasmodium phosphatidylinositol 4-kinase (PI4K).<sup>[4]</sup> This enzyme is a key component of a signaling pathway that regulates phospholipid biosynthesis, which is essential for parasite membrane formation and trafficking.<sup>[7]</sup> Inhibition of PI4K disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a crucial lipid messenger. This, in turn, affects downstream processes, including the localization and activity of other essential kinases like PfCDPK7, ultimately leading to parasite death.<sup>[7][8]</sup>



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**Fig. 1: UCT943 inhibits the Plasmodium PI4K signaling pathway.**

## Experimental Protocols

The characterization of **UCT943** involved a series of standardized *in vitro* and *in vivo* assays.

### In Vitro Antiplasmodial Activity Assay ([3H]-hypoxanthine incorporation)

This assay is a common method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of *P. falciparum*.

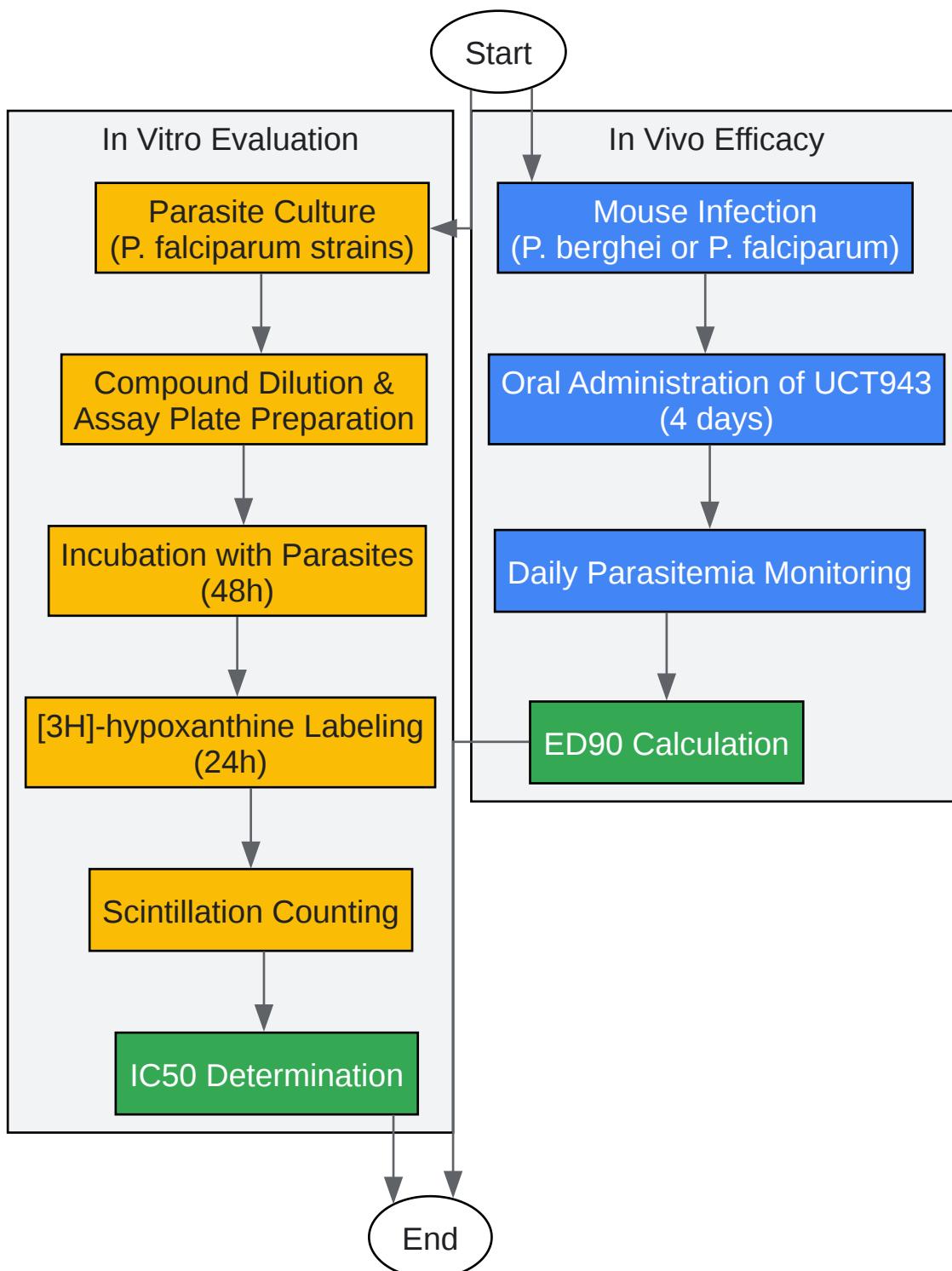
- **Parasite Culture:** Asynchronous cultures of *P. falciparum* strains (e.g., NF54, K1) are maintained in human erythrocytes at a defined parasitemia and hematocrit in RPMI 1640 medium supplemented with human serum.
- **Compound Preparation:** **UCT943** is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium to achieve the final test concentrations.
- **Assay Plate Preparation:** The diluted compound is added to 96-well microtiter plates.
- **Parasite Addition:** Infected erythrocytes are added to the wells containing the test compound and control wells (no drug).
- **Incubation:** Plates are incubated for 48 hours at 37°C in a gas mixture of 5% CO<sub>2</sub>, 5% O<sub>2</sub>, and 90% N<sub>2</sub>.

- Radiolabeling:  $[3\text{H}]$ -hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
- Harvesting and Measurement: The plates are harvested onto glass-fiber filters, and the incorporation of  $[3\text{H}]$ -hypoxanthine, which is a measure of parasite proliferation, is quantified using a scintillation counter.
- Data Analysis: The IC<sub>50</sub> values are calculated by fitting the dose-response data to a sigmoidal curve.

## In Vivo Efficacy in Mouse Models

In vivo efficacy is assessed using mouse models of malaria, such as the *P. berghei* model and the humanized *P. falciparum* NOD-scid IL-2R<sup>γ</sup> null (NSG) mouse model.<sup>[5]</sup>

- Animal Infection: Mice are infected with a specified number of parasites (e.g., *P. berghei* sporozoites or *P. falciparum*-infected human erythrocytes for NSG mice).
- Compound Administration: **UCT943** is formulated in a suitable vehicle and administered orally to the infected mice, typically for four consecutive days.
- Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
- Efficacy Determination: The 90% effective dose (ED<sub>90</sub>), the dose required to reduce parasitemia by 90% compared to the untreated control group, is calculated.

[Click to download full resolution via product page](#)**Fig. 2:** Workflow for in vitro and in vivo evaluation of UCT943.

## Conclusion

**UCT943** is a promising next-generation PI4K inhibitor with potent, multi-stage antiplasmodial activity and a favorable preclinical profile.[1][2] Its high solubility and permeability, combined with its efficacy against drug-resistant parasite strains, position it as a strong candidate for further development as part of a comprehensive malaria treatment and eradication strategy.[1][4] The detailed characterization of its chemical properties, biological activity, and mechanism of action provides a solid foundation for its progression through the drug development pipeline. However, it is noted that the development of **UCT943** was halted during preclinical safety and toxicity assessment due to signals unrelated to the developmental toxicity observed for its predecessor, MMV340048.[9] This highlights the rigorous and multifaceted nature of preclinical drug development.

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